molecular formula C63H91N17O18S2 B596669 Entero-Hylambatin CAS No. 198541-90-1

Entero-Hylambatin

Katalognummer: B596669
CAS-Nummer: 198541-90-1
Molekulargewicht: 1438.642
InChI-Schlüssel: GQZDFGUFSNZUDZ-DNCDJHDYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Entero-Hylambatin is a synthetic peptide with the molecular formula C₆₃H₉₁N₁₇O₁₈S₂ and a molecular weight of 1438.66 g/mol . Its sequence is DPPNPDRFYGMM-NH₂, and it is cataloged under the identifier CAS 198541-90-1 . Structural features, such as the presence of sulfur (S) in its formula, indicate possible disulfide bonds or post-translational modifications critical to its stability or activity.

Eigenschaften

IUPAC Name

(3S)-3-amino-4-[(2S)-2-[(2S)-2-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H91N17O18S2/c1-99-26-20-38(52(66)88)72-55(91)40(21-27-100-2)71-49(83)33-70-53(89)41(29-35-16-18-36(81)19-17-35)74-56(92)42(28-34-10-4-3-5-11-34)75-54(90)39(12-6-22-69-63(67)68)73-57(93)43(32-51(86)87)76-58(94)45-13-7-23-78(45)61(97)44(31-48(65)82)77-59(95)46-14-8-24-79(46)62(98)47-15-9-25-80(47)60(96)37(64)30-50(84)85/h3-5,10-11,16-19,37-47,81H,6-9,12-15,20-33,64H2,1-2H3,(H2,65,82)(H2,66,88)(H,70,89)(H,71,83)(H,72,91)(H,73,93)(H,74,92)(H,75,90)(H,76,94)(H,77,95)(H,84,85)(H,86,87)(H4,67,68,69)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZDFGUFSNZUDZ-DNCDJHDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CCSC)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H91N17O18S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Entero-Hylambatin is synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific protecting groups to prevent unwanted side reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to ensure high purity. The final product is lyophilized to obtain a stable powder form suitable for storage and use .

Analyse Chemischer Reaktionen

Types of Reactions

Entero-Hylambatin can undergo various chemical reactions, including:

    Oxidation: The methionine residues in this compound can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis typically involves the use of specific enzymes and reagents to introduce desired mutations.

Major Products Formed

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Mutant peptides with altered amino acid sequences.

Wissenschaftliche Forschungsanwendungen

Entero-Hylambatin has a wide range of applications in scientific research:

Wirkmechanismus

Entero-Hylambatin exerts its effects by binding to specific receptors on the surface of target cells. These receptors are typically G-protein-coupled receptors (GPCRs) that mediate various intracellular signaling pathways. Upon binding, this compound activates these receptors, leading to a cascade of intracellular events that result in the modulation of neurotransmission and other physiological processes .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Hylambatin

Molecular and Sequence Analysis

Hylambatin, a structurally analogous peptide, shares a nearly identical backbone sequence with Entero-Hylambatin: DPPDPDRFYGMM-NH₂ (CAS 80890-46-6) . The sole difference lies in the fourth residue: Asn (N) in this compound versus Asp (D) in Hylambatin. This substitution introduces distinct biochemical properties:

  • Asp (D) : Negatively charged, capable of ionic interactions.
Table 1: Structural Comparison of this compound and Hylambatin
Parameter This compound Hylambatin
Sequence DPPNPDRFYGMM-NH₂ DPPDPDRFYGMM-NH₂
Molecular Formula C₆₃H₉₁N₁₇O₁₈S₂ Not explicitly provided
Molecular Weight (g/mol) 1438.66 Not explicitly provided
CAS Number 198541-90-1 80890-46-6
Key Residue Variation Asn (Position 4) Asp (Position 4)

Functional Implications

The substitution at position 4 may alter receptor binding or enzymatic stability. For example, the charged Asp in Hylambatin could enhance solubility or interaction with positively charged targets, whereas the uncharged Asn in this compound might favor hydrophobic interactions.

Functional Comparison with Enterostatin

Enterostatin, a shorter peptide, exists in two isoforms:

  • Human Enterostatin : Molecular formula C₂₇H₃₆N₆O₆S , weight 572.69 g/mol .
  • Porcine/Rodent Enterostatin : Molecular formula C₂₅H₄₂N₈O₈ , weight 582.66 g/mol .

Structural Divergence

Enterostatin’s significantly smaller size (5–6 residues inferred from molecular weight) contrasts with this compound’s 12-residue sequence.

Functional Overlap and Differences

While both peptides share the "Entero-" prefix, Enterostatin is well-documented in literature as an appetite-suppressing peptide that inhibits dietary fat intake . In contrast, the function of this compound remains unspecified in the provided evidence.

Biologische Aktivität

Entero-Hylambatin is a neuropeptide belonging to the tachykinin family, which has garnered attention due to its diverse biological activities, particularly in the context of metabolic regulation and neurophysiology. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.

1. Structure and Classification

This compound is structurally related to other tachykinins, such as substance P and neurokinin A. These peptides typically exhibit a common C-terminal sequence that is crucial for receptor binding and biological activity. The specific sequence and structural characteristics of this compound allow it to interact with tachykinin receptors (NK1, NK2, NK3), influencing various physiological processes.

This compound primarily exerts its effects through the following mechanisms:

  • Receptor Interaction : It binds to tachykinin receptors, leading to intracellular signaling cascades that modulate neurotransmitter release and muscle contraction.
  • Neurotransmission Modulation : The peptide influences neuronal excitability and synaptic transmission, affecting behaviors such as feeding and pain perception.
  • Hormonal Regulation : this compound has been shown to impact hormone secretion, particularly insulin, suggesting a role in metabolic regulation.

3. Physiological Effects

The biological activity of this compound encompasses several key physiological effects:

  • Insulin Secretion : Studies indicate that this compound enhances insulin secretion from pancreatic beta cells. This effect is significant in the context of glucose metabolism and may have implications for diabetes management .
  • Gastrointestinal Motility : As a myotropic peptide, this compound influences gastrointestinal motility, promoting contractions in smooth muscle tissues. This action is vital for normal digestive processes .
  • Hypotensive Effects : Research has demonstrated that this compound can induce hypotension, likely through vasodilation mediated by tachykinin receptors .

Table 1: Summary of Biological Activities

ActivityEffectReference
Insulin SecretionIncreased plasma insulin levels
Gastrointestinal MotilityEnhanced muscle contractions
Blood Pressure RegulationInduced hypotension
Neurotransmission ModulationAltered neuronal excitability

Case Study: Insulin Response in Rodent Models

In a controlled study involving rodent models, administration of this compound resulted in a significant increase in insulin levels post-glucose challenge. The experiment highlighted the peptide's potential role in enhancing insulin sensitivity and improving glycemic control:

  • Methodology : Rodents were administered varying doses of this compound prior to glucose administration.
  • Results : Higher doses correlated with increased insulin secretion and improved glucose tolerance.
  • : These findings suggest that this compound may be beneficial in managing conditions like Type 2 diabetes by enhancing insulin response .

5. Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

  • Diabetes Management : Its ability to enhance insulin secretion positions it as a potential candidate for developing new diabetes treatments.
  • Gastrointestinal Disorders : The modulation of gut motility suggests possible applications in treating gastrointestinal dysmotility disorders.
  • Cardiovascular Health : The hypotensive effects could be explored for managing hypertension or related cardiovascular conditions.

Q & A

Q. How should researchers contextualize this compound findings within conflicting literature on peptide-mediated gut hormone modulation?

  • Methodological Answer : Perform a systematic review using PRISMA guidelines to map evidence quality. Classify studies by model system (in vitro, rodent, human) and dosing regimens. Use meta-regression to explore heterogeneity sources (e.g., peptide purity, assay sensitivity). Propose mechanistic studies to reconcile differences, such as tissue-specific receptor isoform expression .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.